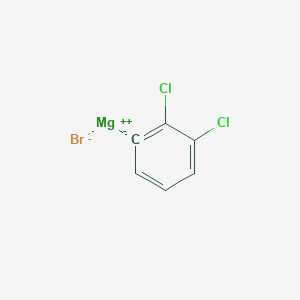
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is a fluorinated organic compound characterized by the presence of a phenylisocyanate group and a hexafluoropropoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate typically involves the reaction of 3-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hexafluoropropoxy group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.
Polymerization Reactions: The compound can be used as a monomer in the synthesis of fluorinated polymers, where the isocyanate group reacts with diols or diamines to form polyurethanes or polyureas.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of ureas.
Alcohols: For the formation of carbamates.
Water: For the formation of carbamic acids. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and activity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the hexafluoropropoxy group, which can enhance the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles reacting with the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate: Characterized by the presence of a hexafluoropropoxy group.
3-(Trifluoromethoxy)-phenylisocyanate: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.
3-(Pentafluoroethoxy)-phenylisocyanate: Contains a pentafluoroethoxy group instead of a hexafluoropropoxy group.
Uniqueness
The uniqueness of this compound lies in the presence of the hexafluoropropoxy group, which imparts distinct chemical properties, such as increased electrophilicity and enhanced stability. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated polymers and bioactive molecules.
Eigenschaften
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)



![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)








